N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromofuran-2-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole compounds can vary greatly depending on the specific compound . For example, the compound “2-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)acetic acid” has a linear formula of C13H14O3N2 .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Antiprotozoal Applications
Research has highlighted the synthesis of compounds related to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromofuran-2-carboxamide, demonstrating their significant potential as antiprotozoal agents. For instance, studies on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have showcased strong DNA affinities and in vitro activity against protozoan pathogens such as T. b. rhodesiense and P. falciparum, indicating potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Antitumoral Drug Synthesis
Another significant application involves the alternative synthesis of antitumoral drugs. Research into the synthesis of imidazolyl dithiocarbamates and their reactions with phenacyl bromides has opened new avenues in the development of cancer therapeutics. These studies have provided insights into creating more efficient and safer methods for synthesizing drugs with potential applications in treating various forms of cancer (Wang et al., 1994).
Corrosion Inhibition
The compound and its derivatives have also been investigated for their corrosion inhibition properties. An experimental and theoretical study on 1-(2-ethylamino)-2-methylimidazoline, a related compound, evaluated its efficiency as a corrosion inhibitor in acid media. This research is crucial for developing new materials and coatings that can prevent corrosion in industrial applications (Cruz et al., 2004).
Antihypertensive Effects
Furthermore, derivatives of imidazole, such as N-(biphenylylmethyl)imidazoles, have been found to exhibit potent antihypertensive effects upon oral administration, highlighting their importance in the development of new treatments for hypertension (Carini et al., 1991).
Anti-Tuberculosis Activity
Lastly, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant strains of tuberculosis, presenting a promising avenue for the development of new anti-TB agents (Li et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O3/c13-11-2-1-10(19-11)12(17)15-4-7-18-8-6-16-5-3-14-9-16/h1-3,5,9H,4,6-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHARWGLULUFMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCOCCNC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromofuran-2-carboxamide |
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